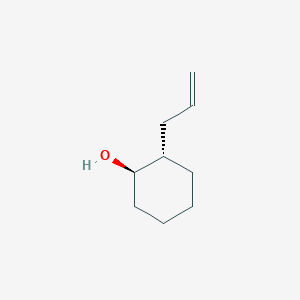

trans-2-Allylcyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity Studies

- Synthesis and Reactivity : Research conducted by Macrosson et al. (1968) focused on the synthesis of trans-3-allylcyclohexanols and their solvolytic behavior, examining the reactivity of corresponding esters but found no evidence for double-bond participation in rate measurements or product distribution (Macrosson et al., 1968).

Chemical Modifications and Derivatives

- Oxymercuration Reactions : Speziale et al. (1976) studied the intramolecular oxymercuration of isomeric 2-allylcyclohexanols, leading to the formation of mercurated heterocycles and further transformation into pyran or furan compounds (Speziale et al., 1976).

- Iodocyclization and Derivative Formation : Gevaza et al. (1985) explored iodocyclization of 2-allylcyclohexanols leading to the formation of 2-(iodomethyl)octahydrobenzofurans and their subsequent reduction to stereoisomeric 2-methyloctahydrobenzofurans (Gevaza et al., 1985).

Stereochemistry and Asymmetric Synthesis

- Stereochemistry in Drug Metabolism : Galpin et al. (1969) explored the stereochemistry in the metabolism of trans-2-p-tolyl-cyclohexanol and trans-2-o-tolylcyclohexanol in rats, finding significant differences in the metabolic pathways for these compounds (Galpin et al., 1969).

- Enantioselective Synthesis : Hanessian and Beaudoin (1992) utilized alkyl cyclohexanones with unique bicyclic phosphonamides for the enantioselective synthesis of allylidene and benzylidene alkylcyclohexanes (Hanessian & Beaudoin, 1992).

Advanced Chemical Synthesis Techniques

- Synthesis of Disubstituted Cyclohexanones : Kobayashi et al. (2014) synthesized trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity through allylic substitution and ozonolysis, demonstrating advanced techniques in chemical synthesis (Kobayashi et al., 2014).

Application in Pharmaceutical Synthesis

- Precursor for Pharmaceutical Intermediates : Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, showcasing its application in the pharmaceutical industry (Li Jia-jun, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2S)-2-prop-2-enylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIOKFOCGZXJME-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Allylcyclohexanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)

![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)